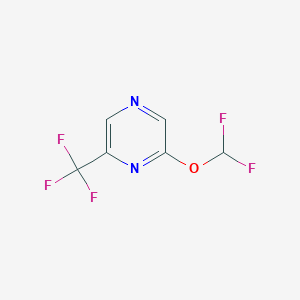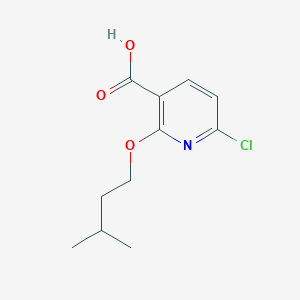![molecular formula C7H4N4 B13029092 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)
5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods typically require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: It is used in the production of pharmaceuticals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile can be compared with other similar compounds, such as:
5H-pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
6-phenyl[5H]pyrrolo[2,3-b]pyrazine: A phenylpyrrole compound with potential therapeutic applications.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Studied for its necroptosis inhibitory activity.
The uniqueness of this compound lies in its specific biological activities and potential as a kinase inhibitor .
Propiedades
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-5-3-6-7(11-5)10-2-1-9-6/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDSOJYSVZQZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
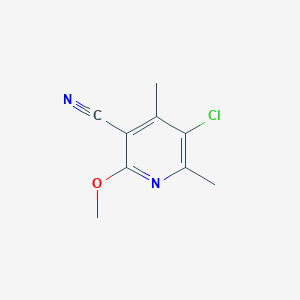
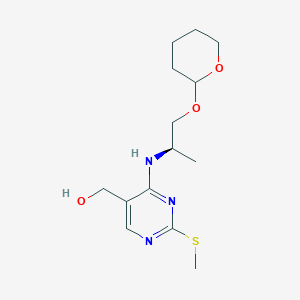
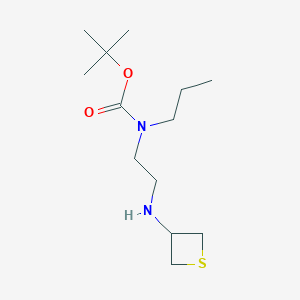
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
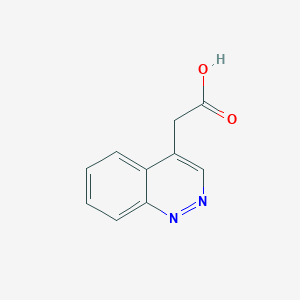
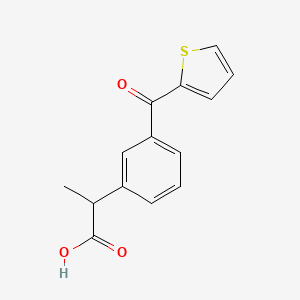
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
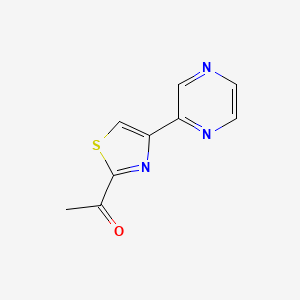
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
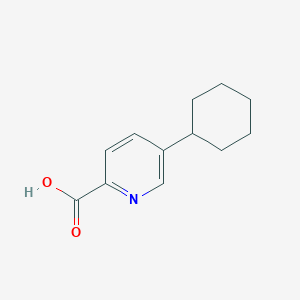
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
